

# Application Note and Protocol: Quantification of Surufatinib in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Surufatinib** (also known as Sulfatinib) is an oral tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2] This dual mechanism of inhibiting tumor angiogenesis and regulating the tumor-immune microenvironment makes it a promising therapeutic agent for various solid tumors, particularly neuroendocrine tumors.[3][4] [5] To support preclinical and clinical development, a robust and sensitive bioanalytical method for the accurate quantification of **Surufatinib** in plasma is essential for pharmacokinetic and toxicokinetic studies.

This document provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of **Surufatinib** in plasma.

### **Mechanism of Action of Surufatinib**

**Surufatinib** exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways involved in tumor growth, angiogenesis, and immune evasion. It potently inhibits VEGFR1, VEGFR2, and VEGFR3, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][3] Additionally, it targets FGFR1, a key player in cell proliferation and survival.[2][3] By also inhibiting CSF-1R, **Surufatinib** can modulate the tumor



microenvironment by targeting tumor-associated macrophages (TAMs), which are known to promote tumor progression.[2][3]



Click to download full resolution via product page

Figure 1. Surufatinib's inhibitory action on key signaling pathways.

# **Experimental Workflow**

The bioanalytical method involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and sensitive detection by tandem mass spectrometry.





Click to download full resolution via product page

Figure 2. Experimental workflow for **Surufatinib** quantification.

# **Detailed Protocols Materials and Reagents**

- Surufatinib reference standard
- Lenvatinib (Internal Standard, IS)



- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Blank plasma (with the same anticoagulant as study samples)

# Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples.[6]

- Stock Solutions: Prepare primary stock solutions of Surufatinib and Lenvatinib (IS) in methanol at a concentration of 1.00 mg/mL.[6]
- Working Solutions: Prepare a series of working standard solutions of Surufatinib by serially
  diluting the stock solution with methanol to achieve the desired concentrations for calibration
  standards and quality control (QC) samples.[6] Prepare a working solution of the IS in
  methanol at a concentration of 200 ng/mL.[6]
- Calibration Standards: Prepare calibration standards by spiking 10 μL of the appropriate
   Surufatinib working solution into 90 μL of blank plasma.[6] A typical calibration curve ranges from 1 to 2,000 ng/mL (e.g., 1, 5, 10, 50, 100, 500, 1,000, and 2,000 ng/mL).[6]
- Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[6] For example, 1 ng/mL (LLOQ), 2 ng/mL (Low QC), 800 ng/mL (Medium QC), and 1,600 ng/mL (High QC).[6]

## Sample Preparation (Protein Precipitation).[6]

- Aliquot 100 μL of plasma sample (calibration standard, QC, or unknown study sample) into a microcentrifuge tube.[6]
- Add 10 μL of the IS working solution (200 ng/mL Lenvatinib) to each tube.[6]
- Add 300 μL of acetonitrile to each tube to precipitate the plasma proteins.[6]



- Vortex the mixture for 2.0 minutes.[6]
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[6]
- Transfer 100  $\mu$ L of the supernatant to a new vial for analysis.[6]
- Inject 2  $\mu L$  of the supernatant into the UPLC-MS/MS system.[6]

## **UPLC-MS/MS Conditions.[6]**



| Parameter               | Condition                                                                                        |
|-------------------------|--------------------------------------------------------------------------------------------------|
| UPLC System             | Waters Acquity UPLC I class system or equivalent                                                 |
| Column                  | Acquity UPLC BEH C18 (2.1 mm $\times$ 50 mm, 1.7 $\mu$ m)                                        |
| Column Temperature      | 40°C                                                                                             |
| Autosampler Temperature | 10°C                                                                                             |
| Mobile Phase A          | 0.1% Formic acid in water                                                                        |
| Mobile Phase B          | Acetonitrile                                                                                     |
| Flow Rate               | 0.40 mL/min                                                                                      |
| Gradient Elution        | 0–0.5 min, 10% B; 0.5–1.0 min, 90% B; 1.0–1.4 min, 90% B; 1.4–1.5 min, 10% B; 1.5–2.0 min, 10% B |
| Injection Volume        | 2 μL                                                                                             |
| Mass Spectrometer       | Waters Xevo TQS triple quadrupole tandem mass spectrometer or equivalent                         |
| Ionization Mode         | Electrospray Ionization (ESI), Positive                                                          |
| Capillary Voltage       | 2.0 kV                                                                                           |
| Desolvation Temperature | 600°C                                                                                            |
| Desolvation Gas Flow    | 1000 L/h                                                                                         |
| Cone Gas Flow           | 150 L/h                                                                                          |
| Collision Gas Flow      | 0.15 mL/min                                                                                      |

# **Mass Spectrometric Parameters.[6]**



| Analyte         | Precursor Ion (m/z) | Product Ion<br>(m/z) | Cone Voltage<br>(V) | Collision<br>Energy (eV) |
|-----------------|---------------------|----------------------|---------------------|--------------------------|
| Surufatinib     | 480.98              | 329.02               | 20                  | 25                       |
| Lenvatinib (IS) | 426.87              | 369.84               | 30                  | 28                       |

# **Method Validation Summary**

The described UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized below.[6]

| Parameter                            | Result        |
|--------------------------------------|---------------|
| Linearity Range                      | 1-2,000 ng/mL |
| Correlation Coefficient (r²)         | > 0.99        |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL       |

| QC Level  | Intra-day Precision<br>(%RSD) | Inter-day Precision<br>(%RSD) | Accuracy (%) |
|-----------|-------------------------------|-------------------------------|--------------|
| Low QC    | ≤ 15%                         | ≤ 15%                         | 85-115%      |
| Medium QC | ≤ 15%                         | ≤ 15%                         | 85-115%      |
| High QC   | ≤ 15%                         | ≤ 15%                         | 85-115%      |

| QC Level  | Extraction Recovery (%) | Matrix Effect (%) |
|-----------|-------------------------|-------------------|
| Low QC    | 97.1 - 114.1            | 108.7 - 113.3     |
| Medium QC | 97.1 - 114.1            | 108.7 - 113.3     |
| High QC   | 97.1 - 114.1            | 108.7 - 113.3     |

## Conclusion



This application note provides a detailed and validated UPLC-MS/MS method for the quantitative determination of **Surufatinib** in plasma. The method is sensitive, specific, and rapid, with a simple sample preparation procedure. It is suitable for supporting pharmacokinetic and other studies in the development of **Surufatinib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a UPLC-MS/MS method for the determination of sulfatinib and its no interaction with myricetin in rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note and Protocol: Quantification of Surufatinib in Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612014#lc-ms-ms-method-for-quantifying-surufatinib-in-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com